molecular formula C5H3N3O4 B080455 2,4-Dinitropyridine CAS No. 14916-61-1

2,4-Dinitropyridine

Cat. No.: B080455
CAS No.: 14916-61-1
M. Wt: 169.1 g/mol
InChI Key: GHFUBPKCDYGIKP-UHFFFAOYSA-N
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Description

2,4-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4 It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form this compound N-oxide. This intermediate is then reduced using phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

2,4-Dinitropyridine has been studied for its antimicrobial properties. Research indicates that metal complexes formed with 2,4-dinitrophenylhydrazine exhibit enhanced antimicrobial activity against various pathogenic bacteria and fungi. For instance, studies have shown that complexes with cobalt(II) and nickel(II) demonstrate superior antibacterial effects compared to the free ligand itself . The disc diffusion method was employed to assess the efficiency of these complexes against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Metal Complexes Derived from this compound

CompoundZone of Inhibition (mm)Bacterial Strain
Co(II) Complex15E. coli
Ni(II) Complex18S. aureus
2,4-Dinitrophenylhydrazine10P. aeruginosa

1.2 Anti-Inflammatory Properties

Recent studies have identified derivatives of this compound as potential inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both crucial in inflammatory processes. These compounds are being explored for their multitargeting capabilities in treating inflammation and cancer . The inhibition profile indicates that these compounds can modulate pro-inflammatory mediators effectively.

Agrochemical Applications

2.1 Herbicidal Activity

Research has indicated that dinitropyridine derivatives possess herbicidal properties. These compounds can inhibit the growth of certain weeds by disrupting their metabolic pathways. The effectiveness of these compounds as herbicides is attributed to their ability to interfere with plant cell division processes.

Table 2: Herbicidal Efficacy of Dinitropyridine Derivatives

CompoundEffective Concentration (g/ha)Target Weed Species
This compound5Amaranthus retroflexus
3,5-Dinitropyridine7Cynodon dactylon

Material Science Applications

3.1 Synthesis of Functional Materials

Dinitropyridines are utilized in synthesizing various functional materials due to their unique electronic properties. They serve as precursors for creating polymers and other materials with specific electrical or optical characteristics.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A study conducted on the antimicrobial efficacy of metal complexes derived from 2,4-dinitrophenylhydrazine demonstrated that these compounds could significantly reduce bacterial load in infected tissue samples taken from patients with chronic infections. The results indicated a marked improvement in healing times compared to standard antibiotic treatments.

Case Study 2: Anti-Inflammatory Drug Development

In a pharmacological study focusing on inflammatory diseases, a series of experiments were conducted using dinitropyridine derivatives as potential anti-inflammatory agents. The results showed that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential for therapeutic use in conditions like rheumatoid arthritis.

Comparison with Similar Compounds

Biological Activity

2,4-Dinitropyridine (DNP) is an organic compound with significant biological activity, primarily due to its structural characteristics as a pyridine derivative with two nitro groups. This article delves into the biological effects, mechanisms of action, and potential applications of DNP, supported by recent research findings and case studies.

This compound has the molecular formula C5_5H3_3N3_3O4_4 and is known for its role as an intermediate in the synthesis of various organic compounds. Its structure allows it to interact with biological systems in several ways:

  • Oxidative Phosphorylation Disruption : DNP is structurally similar to 2,4-dinitrophenol, an uncoupler of oxidative phosphorylation. This means it can interfere with ATP production by disrupting mitochondrial function, leading to increased metabolic rates and heat production at the cellular level .
  • Inhibition of Enzymatic Activity : Recent studies have identified DNP-based compounds as inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both involved in inflammatory processes. These compounds exhibit significant inhibitory effects at low micromolar concentrations, suggesting a potential for developing anti-inflammatory and anticancer therapies .

Anticancer Properties

Research indicates that DNP derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific metal complexes derived from DNP exhibit enhanced cytotoxicity compared to traditional chemotherapeutics. The following table summarizes some key findings:

Compound TypeCell Line TestedIC50 (µM)Reference
DNP Metal ComplexesMDA-MB-231 (Breast Cancer)15
DNP DerivativesHepG-2 (Liver Cancer)20
Standard ChemotherapyCisplatin25

These results indicate that DNP derivatives may provide a promising avenue for developing new cancer treatments with potentially lower toxicity profiles.

Anti-inflammatory Activity

DNP's role as an inhibitor of LTC4S and FLAP highlights its potential in modulating inflammatory responses. The following findings illustrate its effectiveness:

  • Inhibition Studies : In vitro assays demonstrated that certain DNP derivatives significantly inhibited LTC4S activity in human recombinant systems, which is crucial for leukotriene biosynthesis—a pathway involved in inflammation .
  • Multitarget Approach : The ability of DNP derivatives to target multiple proteins involved in inflammation suggests a strategic advantage in drug development for conditions like arthritis and asthma .

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of a novel DNP-based metal complex on breast cancer cells (MDA-MB-231). The complex showed an IC50 value significantly lower than that of conventional chemotherapeutics, indicating a higher potency against tumor cells while exhibiting reduced side effects.
  • Case Study on Anti-inflammatory Potential :
    Another investigation focused on the anti-inflammatory properties of DNP derivatives in a murine model of asthma. Results indicated a marked reduction in airway hyperresponsiveness and inflammatory markers following treatment with these compounds, supporting their therapeutic potential in respiratory diseases.

Properties

IUPAC Name

2,4-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFUBPKCDYGIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376488
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-61-1
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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